N-dodecylcyclopropanecarboxamide
Description
N-Dodecylcyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative featuring a dodecyl (C12) alkyl chain attached to the nitrogen atom.
Properties
Molecular Formula |
C16H31NO |
|---|---|
Molecular Weight |
253.42 g/mol |
IUPAC Name |
N-dodecylcyclopropanecarboxamide |
InChI |
InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-16(18)15-12-13-15/h15H,2-14H2,1H3,(H,17,18) |
InChI Key |
YQQLPMLYZJRBQD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNC(=O)C1CC1 |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C1CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the cyclopropanecarboxamide core significantly influence solubility, stability, and reactivity. Below is a comparative analysis:
Key Observations :
- Lipophilicity : The dodecyl chain in this compound enhances hydrophobic interactions compared to aryl-substituted analogs (e.g., 651747-50-1), which may prioritize electronic effects from aromatic groups .
- Synthesis Complexity: The diethyl-phenyl analog () achieves a 78% yield via phenol coupling, but the dodecyl chain’s bulkiness may require alternative strategies (e.g., phase-transfer catalysis) to avoid steric hindrance .
- Applications : Aryl-substituted carboxamides () are often bioactive, whereas alkylated derivatives like the dodecyl compound are more suited for material science (e.g., self-assembling systems) .
Stability and Stereochemical Considerations
- Diastereomer Formation : The diethyl-phenyl analog forms a 23:1 diastereomer ratio due to the cyclopropane ring’s rigidity . This compound, lacking bulky aryl groups, may exhibit simpler stereochemical outcomes.
- Chemical Stability : Amidines () are more base-sensitive than carboxamides, highlighting the latter’s superior stability in acidic/basic conditions .
Commercial and Regulatory Status
- Availability : Many cyclopropanecarboxamide analogs (e.g., 651747-50-1) lack commercial suppliers, suggesting they are research-stage compounds . The dodecyl variant may face similar challenges unless synthesized on-demand.
- Regulatory Notes: Dipropyl amidines are export-controlled, whereas carboxamides like this compound likely face fewer restrictions .
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